molecular formula C10H15N3O B1590203 1-(6-Methoxypyridin-2-yl)piperazine CAS No. 51047-54-2

1-(6-Methoxypyridin-2-yl)piperazine

Cat. No. B1590203
CAS RN: 51047-54-2
M. Wt: 193.25 g/mol
InChI Key: OILYGSQXSLUZSY-UHFFFAOYSA-N
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Patent
US04954502

Procedure details

A mixture of the formamide intermediate, prepared above, (3.55 g) in 6 N HCl (30 mL) was heated at reflux for 1/2 h. The reaction was cooled to 0° C., made basic with 10N NaOH, and extracted with CH2Cl2 (3×50 mL). The combined organic layers were washed with sat. NaCl solution, dried with anhydrous K2CO3, filtered, and concentrat.ed under reduced pressure to afford 1-(6-methoxy-2-pyridinyl)piperazine (2.72 g; 83%).
Name
formamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[C:7]([N:9]2[CH2:14][CH2:13][N:12](C=O)[CH2:11][CH2:10]2)[CH:6]=[CH:5][CH:4]=1.[OH-].[Na+]>Cl>[CH3:1][O:2][C:3]1[N:8]=[C:7]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:6]=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
formamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=CC(=N1)N1CCN(CC1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1/2 h
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with sat. NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous K2CO3
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC(=N1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.72 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.